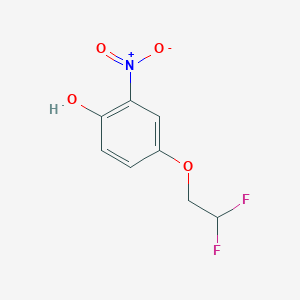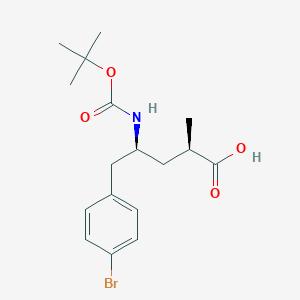
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amine, and a methylpentanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Formation of the amine group through nucleophilic substitution reactions.
Protection: Protection of the amine group with tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions.
Coupling: Coupling of the protected amine with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: Pd/C and H2 under atmospheric or elevated pressure.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
科学研究应用
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The bromophenyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(2R,4S)-5-Phenyl-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
(2R,4S)-5-(4-Chlorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Contains a chlorine atom instead of bromine, leading to variations in electronic and steric effects.
(2R,4S)-5-(4-Fluorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Features a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
Uniqueness
The presence of the bromine atom in (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its chiral nature also allows for the study of stereoselective reactions and interactions in various research fields.
属性
分子式 |
C17H24BrNO4 |
|---|---|
分子量 |
386.3 g/mol |
IUPAC 名称 |
(2R,4S)-5-(4-bromophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H24BrNO4/c1-11(15(20)21)9-14(19-16(22)23-17(2,3)4)10-12-5-7-13(18)8-6-12/h5-8,11,14H,9-10H2,1-4H3,(H,19,22)(H,20,21)/t11-,14+/m1/s1 |
InChI 键 |
KOHASJYQFMVQSW-RISCZKNCSA-N |
手性 SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC(CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


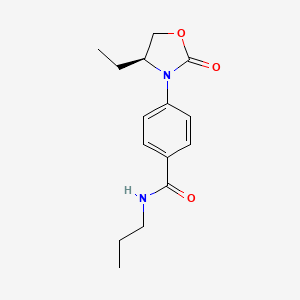
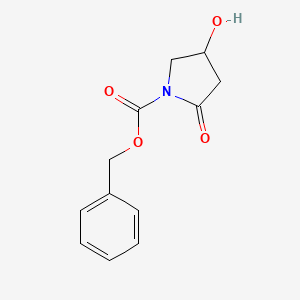

![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
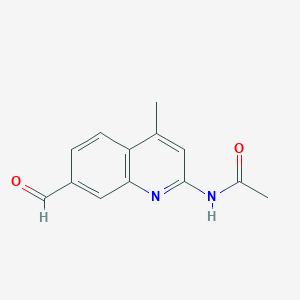
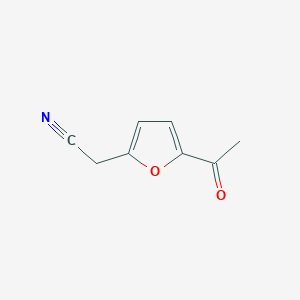
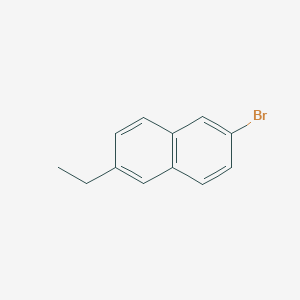

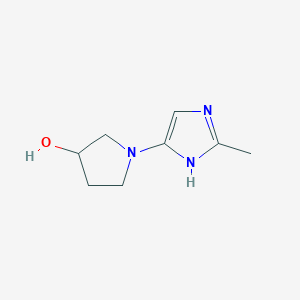
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
